(S)-4-Methyl-piperazine-2-carboxylic acid
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Overview
Description
(S)-4-Methyl-piperazine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound, and features a carboxylic acid functional group. The compound’s chirality arises from the presence of a stereocenter at the 4-position of the piperazine ring, making it an enantiomerically pure substance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-piperazine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperazine.
Methylation: The piperazine undergoes methylation at the 4-position using methyl iodide in the presence of a base such as sodium hydride.
Carboxylation: The methylated piperazine is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Biocatalysis: Enzymes are used to catalyze specific steps in the synthesis, enhancing the enantiomeric purity and reducing the need for extensive purification.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(S)-4-Methyl-piperazine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-piperazine-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-piperazine-1-carboxylic acid: Similar structure but lacks chirality.
2-Methyl-piperazine-1-carboxylic acid: Different position of the methyl group.
Piperazine-2-carboxylic acid: Lacks the methyl group.
Uniqueness
(S)-4-Methyl-piperazine-2-carboxylic acid is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in drug development and other scientific applications.
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S)-4-methylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
LJMBMKKMKAFQAV-YFKPBYRVSA-N |
Isomeric SMILES |
CN1CCN[C@@H](C1)C(=O)O |
Canonical SMILES |
CN1CCNC(C1)C(=O)O |
Origin of Product |
United States |
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